Methyl 4-methylpyridazine-3-carboxylate

Description

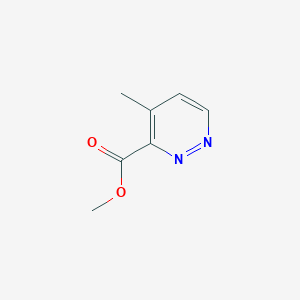

Methyl 4-methylpyridazine-3-carboxylate is a heterocyclic organic compound featuring a pyridazine backbone substituted with a methyl group at the 4-position and a methoxycarbonyl group at the 3-position.

Properties

IUPAC Name |

methyl 4-methylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-4-8-9-6(5)7(10)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKSOUFXTOKRGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601220574 | |

| Record name | 3-Pyridazinecarboxylic acid, 4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956335-14-0 | |

| Record name | 3-Pyridazinecarboxylic acid, 4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956335-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridazinecarboxylic acid, 4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methylpyridazine-3-carboxylate typically involves the reaction of 4-methylpyridazine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions for several hours to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylpyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 4-methylpyridazine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-methylpyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related derivatives (Table 1):

Table 1: Key Attributes of Methyl 4-methylpyridazine-3-carboxylate and Analogs

Key Observations:

Heterocycle Differences :

- Pyridazine (two adjacent nitrogen atoms) vs. pyrimidine (two nitrogen atoms at 1,3-positions). Pyridazines generally exhibit stronger dipole moments, influencing solubility and reactivity compared to pyrimidines .

Substituent Effects: Methyl 3-aminopyridazine-4-carboxylate: The amino group at the 3-position enhances nucleophilic reactivity, making it useful in coupling reactions. However, its applications are restricted to laboratory research due to unspecified hazards . 2-Chloro-6-methylpyrimidine-4-carboxylic acid: The chlorine atom increases electrophilicity, while the carboxylic acid group introduces acidity (pH-dependent solubility). This compound is classified as corrosive, necessitating stringent handling protocols .

Functional Group Impact :

- Methoxycarbonyl groups (as in the target compound) improve stability and lipophilicity, favoring membrane permeability in bioactive molecules. In contrast, carboxylic acid derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) are more polar and prone to ionic interactions .

Physicochemical and Spectral Comparisons

While direct data for the target compound are sparse, analogs suggest:

- Solubility : Methoxycarbonyl groups typically enhance solubility in organic solvents (e.g., ethyl acetate, dichloromethane) compared to free carboxylic acids, which favor aqueous basic conditions.

- Spectroscopy :

- NMR : Pyridazine derivatives show distinct $ ^1H $ NMR shifts for aromatic protons (~δ 7.5–9.0 ppm), influenced by substituent electron-withdrawing/donating effects. For example, methyl shikimate (a structurally distinct ester) exhibits methoxycarbonyl signals at δ 3.6–3.8 ppm in $ ^1H $ NMR .

- FTIR : Esters display strong C=O stretches at ~1700–1750 cm$^{-1}$, while carboxylic acids show broader O-H stretches near 2500–3300 cm$^{-1}$ .

- NMR : Pyridazine derivatives show distinct $ ^1H $ NMR shifts for aromatic protons (~δ 7.5–9.0 ppm), influenced by substituent electron-withdrawing/donating effects. For example, methyl shikimate (a structurally distinct ester) exhibits methoxycarbonyl signals at δ 3.6–3.8 ppm in $ ^1H $ NMR .

Biological Activity

Methyl 4-methylpyridazine-3-carboxylate, a compound belonging to the pyridazine family, has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring with a carboxylate functional group and a methyl substituent. Its molecular formula is and it exhibits properties typical of heterocyclic compounds, including solubility in organic solvents and moderate stability under standard conditions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridazine precursors with methylating agents. Various methodologies have been reported, including:

- Direct Methylation : Using methyl iodide in the presence of a base.

- Carboxylation Reactions : Employing carbon dioxide under pressure in the presence of catalysts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines, showing promising results:

- Cell Lines Tested : MCF-7 (breast cancer), HT29 (colon cancer), A2780 (ovarian cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 0.1 to 5 µM across different cell lines, indicating significant cytotoxicity.

| Cell Line | IC50 Value (µM) | Selectivity |

|---|---|---|

| MCF-7 | 0.304 | High |

| HT29 | 2.5 | Moderate |

| A2780 | 1.2 | Moderate |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Cell Proliferation : Studies indicate that the compound induces apoptosis in cancer cells by activating caspase pathways.

- DNA Interaction : Molecular docking studies suggest that it may bind to DNA, disrupting replication processes.

- Reactive Oxygen Species (ROS) Production : The compound has been shown to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death.

Study 1: Cytotoxic Effects on Cancer Cell Lines

In a study conducted by Cheng et al. (2022), this compound was tested against multiple cancer cell lines. The findings indicated that the compound significantly inhibited cell growth and induced apoptosis through ROS generation.

Study 2: Selectivity and Toxicity Profile

Another investigation focused on the selectivity of this compound towards cancerous versus normal cells. Results showed that while it effectively targeted malignant cells, it demonstrated lower toxicity towards normal breast epithelial cells (MCF-10A), suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.